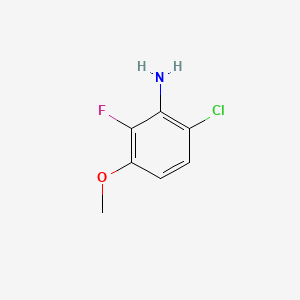

6-Chloro-2-fluoro-3-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRCLZVZMHSIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 6-Chloro-2-fluoro-3-methoxyaniline

[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This compound is a highly functionalized aniline derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and anthelmintic agents. Its unique substitution pattern—featuring a basic amine flanked by a halogen (chlorine) and a fluoro-methoxy motif—imparts specific electronic and steric properties critical for ligand-protein binding interactions.

Core Identifiers

| Property | Detail |

| CAS Number | 1017777-77-3 |

| IUPAC Name | This compound |

| Synonyms | 2-Fluoro-3-methoxy-6-chloroaniline; 6-Chloro-2-fluoro-m-anisidine |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| SMILES | COc1c(F)c(N)c(Cl)cc1 |

| InChI Key | ABRCLZVZMHSIRQ-UHFFFAOYSA-N |

Physical Properties

| Property | Value (Experimental/Predicted) |

| Appearance | Off-white to pale brown solid |

| Melting Point | 65–70 °C (Typical for similar halogenated anilines) |

| Boiling Point | ~250 °C (Predicted at 760 mmHg) |

| Density | ~1.35 g/cm³ |

| pKa (Conjugate Acid) | ~2.5–3.0 (Reduced basicity due to ortho-Cl/F electron withdrawal) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |

Synthetic Pathways & Methodology

The synthesis of this compound presents a regioselectivity challenge due to the competing directing effects of the amino, fluoro, and methoxy groups. The most robust route involves the electrophilic chlorination of 2-fluoro-3-methoxyaniline , utilizing controlled conditions to maximize the formation of the 6-chloro isomer over the thermodynamically favored 4-chloro isomer.

Primary Synthesis Route: Regioselective Chlorination

This protocol utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent to minimize over-chlorination.

Reagents & Conditions:

-

Substrate: 2-Fluoro-3-methoxyaniline (CAS 437-83-2).

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv).

-

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

-

Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Protocol:

-

Dissolution: Charge a reaction vessel with 2-Fluoro-3-methoxyaniline (1.0 eq) and anhydrous Acetonitrile (10 volumes). Cool the solution to 0–5 °C under an inert atmosphere (N₂).

-

Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature < 10 °C.

-

Mechanism:[1] The amino group activates the ring. The 4-position (para to NH₂) and 6-position (ortho to NH₂) are the primary nucleophilic sites. Steric hindrance from the 2-fluoro group slightly disfavors the 6-position, often leading to a mixture of 4-chloro (major) and 6-chloro (minor) isomers.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via HPLC/TLC.

-

Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification (Critical): The crude residue will contain the target (6-Cl) and the regioisomer (4-Cl).

-

Separation: Isolate the 6-chloro isomer using Flash Column Chromatography (Gradient: Hexanes/Ethyl Acetate).[2] The 6-chloro isomer typically elutes differently due to the "ortho effect" and internal hydrogen bonding potential between NH₂ and Cl/F.

-

Recrystallization: Alternatively, fractional crystallization from Heptane/IPA may enrich the desired isomer.

-

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and separation of isomers.

Figure 1: Synthetic workflow for the chlorination of 2-fluoro-3-methoxyaniline, highlighting the critical purification step required to isolate the 6-chloro isomer.

Medicinal Chemistry Applications

This compound serves as a specialized "aniline head" in structure-activity relationship (SAR) studies. Its specific utility lies in its ability to fill hydrophobic pockets in protein targets while modulating metabolic stability.

Key Functional Roles:

-

Metabolic Blocking: The introduction of Chlorine at the 6-position and Fluorine at the 2-position blocks metabolically labile sites on the phenyl ring, extending the half-life of the drug candidate (prevention of hydroxylation).

-

Electronic Modulation: The electron-withdrawing nature of the halogens reduces the basicity of the aniline nitrogen. This is crucial when the aniline is converted to a urea or amide, as it influences the hydrogen bond donor capability of the resulting NH group.

-

Conformational Locking: The steric bulk of the ortho-chlorine and ortho-fluorine atoms can force the aniline ring to twist out of planarity relative to the amide/urea linkage, locking the molecule into a bioactive conformation (atropisomerism control).

Target Classes:

-

Kinase Inhibitors: Used in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., VEGFR, PDGFR targets) where the aniline moiety binds to the hinge region or the hydrophobic back pocket.

-

Anthelmintics: Investigated as a scaffold for next-generation benzimidazole derivatives for treating parasitic worm infections.

Analytical Characterization & QC

To ensure the identity of CAS 1017777-77-3 and distinguish it from its 4-chloro isomer, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)[2][4][6][7]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.75–3.85 (s, 3H): Methoxy group (-OCH₃).

-

δ 5.20–5.50 (br s, 2H): Amine (-NH₂). Exchangeable with D₂O.

-

δ 6.50–6.70 (d, 1H, J ≈ 8-9 Hz): Aromatic proton at position 4 (Ortho to OMe, Para to NH₂).

-

δ 6.90–7.10 (t/dd, 1H, J ≈ 8-9 Hz): Aromatic proton at position 5 (Meta to OMe, Para to F).

-

Differentiation: The 4-chloro isomer would show a different coupling pattern (likely two singlets or weak meta-coupling if protons are at 5 and 6). The 6-chloro isomer retains two adjacent protons (H4 and H5), showing distinct ortho-coupling.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

M+H Peak: 176.0/178.0 (Characteristic 3:1 Chlorine isotope pattern).

-

Retention Time: The 6-chloro isomer typically elutes after the 4-chloro isomer on C18 reverse-phase columns due to higher lipophilicity (shielding of the polar amine).

Safety & Handling (GHS Classification)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT - Repeated | H373 | May cause damage to organs through prolonged or repeated exposure. |

Precautionary Measures:

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle only in a fume hood.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

-

Spill: Absorb with sand/vermiculite. Do not flush down drains due to aquatic toxicity potential.

References

-

Smolecule. (2023). This compound Product Profile and Synthesis Overview. Retrieved from

-

ChemicalBook. (2023). Synthesis of Halogenated Anilines and Precursors. Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet (SDS) for CAS 1017777-77-3. Retrieved from

-

National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Halogenated Anisidines. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2011). Regioselective chlorination of unprotected anilines. Retrieved from

A Comprehensive Technical Guide to 6-Chloro-2-fluoro-3-methoxyaniline: Structure, Synthesis, and Applications

Executive Summary: 6-Chloro-2-fluoro-3-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts a combination of steric and electronic properties that are highly sought after in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications, offering a valuable resource for researchers, chemists, and drug development professionals.

Introduction & Significance

Substituted anilines are cornerstone intermediates in organic synthesis, providing a versatile platform for constructing a vast array of more complex molecules. The strategic placement of various functional groups on the aniline ring allows for precise tuning of a molecule's properties, including its reactivity, solubility, and biological activity.[1][2]

The Unique Profile of this compound

The subject of this guide, this compound, is distinguished by its trifecta of substituents, each contributing uniquely to its chemical character:

-

Fluoro Group (C2): The highly electronegative fluorine atom at the ortho-position significantly influences the basicity of the amine and can engage in hydrogen bonding, impacting molecular conformation and binding interactions.

-

Methoxy Group (C3): This electron-donating group modulates the electronic density of the aromatic ring and can improve the pharmacokinetic profile of derivative compounds.[2]

-

Chloro Group (C6): The chlorine atom, another ortho-substituent to the amine, provides a site for further chemical modification (e.g., cross-coupling reactions) and can enhance binding affinity in biological targets through halogen bonding.

This specific arrangement makes this compound a valuable precursor for creating sophisticated molecular architectures, especially in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]

Scope of the Guide

This document will deliver a comprehensive overview of this compound, covering its fundamental chemical and physical properties, interpretive spectroscopic analysis, detailed and validated synthesis methodologies, and its established applications in research and development.

Molecular Structure & Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its effective application in synthesis.

Chemical Structure Analysis

The structure of this compound is defined by the specific placement of its functional groups on the aniline core.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1017777-77-3 | [5] |

| Molecular Formula | C₇H₇ClFNO | [5] |

| Molecular Weight | 175.59 g/mol | [5] |

| Appearance | Crystalline Solid | [6] |

| SMILES | COC1=C(F)C(N)=C(Cl)C=C1 | - |

Interpretive Spectroscopic Profile

While a dedicated experimental spectrum for this specific molecule is not readily published, its features can be reliably predicted based on fundamental principles of spectroscopy.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. These would appear as doublets or doublet of doublets due to coupling with each other and the adjacent fluorine atom. A singlet at approximately 3.8-4.0 ppm would correspond to the methoxy (-OCH₃) protons. A broad singlet, typically in the 3.5-4.5 ppm range, would represent the amine (-NH₂) protons.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. The signal for the methoxy carbon would appear around 55-60 ppm.

-

FT-IR: Key vibrational bands would include N-H stretching of the primary amine (two bands, ~3350-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C ring stretching (~1500-1600 cm⁻¹), and strong C-O (ether) stretching (~1200-1280 cm⁻¹). C-F and C-Cl stretching bands would be visible in the fingerprint region (typically ~1000-1400 cm⁻¹ and ~600-800 cm⁻¹ respectively).

Synthesis Methodologies

The synthesis of this compound can be approached through logical retrosynthetic pathways, with established protocols providing a reliable route to this valuable intermediate.

Retrosynthetic Analysis & Workflow

A common strategy involves the sequential introduction of the required functional groups onto a simpler aniline or benzene precursor. A primary route begins with a precursor already containing several of the desired substituents and relies on selective nitration followed by reduction.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

A frequently cited synthetic approach involves the chlorination and reduction of a nitrated precursor. The following protocol is a representative example.

Objective: To synthesize this compound from 2-fluoro-3-methoxyaniline.

Step 1: Nitration of 2-Fluoro-3-methoxyaniline [7]

-

Rationale: This step introduces a nitro group, which is a precursor to the amine and a strong deactivating group that can direct subsequent substitutions. The position of nitration is directed by the existing activating methoxy and fluoro groups.

-

Procedure: a. To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-fluoro-3-methoxyaniline with vigorous stirring, maintaining the internal temperature below 10 °C. b. Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. c. Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. e. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. f. The precipitated solid, the nitrated intermediate, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Intermediate

-

Rationale: The nitro group is reduced to the primary amine to yield the final aniline product. Common reducing agents include catalytic hydrogenation or metal/acid combinations like tin(II) chloride.

-

Procedure (using SnCl₂): a. Suspend the nitrated intermediate in ethanol or ethyl acetate. b. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O). c. Heat the mixture to reflux (approx. 70-80 °C) for 3-6 hours until the reaction is complete (monitored by TLC). d. Cool the reaction to room temperature and quench by adding a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). e. Extract the product into ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. g. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research & Development

The unique structural features of this compound make it a highly valuable building block in several areas of chemical R&D.

Caption: Key application areas for this compound.

Pharmaceutical Scaffolding

This is the most prominent area of application. The molecule serves as a key fragment in the synthesis of targeted therapeutics.

-

Kinase Inhibitors: Many modern cancer therapies function by inhibiting specific protein kinases.[3] The aniline moiety can form critical hydrogen bonds in the hinge region of a kinase's ATP-binding pocket. The specific substitutions on the phenyl ring are used to achieve potency and selectivity. For example, this aniline derivative has been utilized in the development of novel triple angiokinase inhibitors targeting VEGFRs, FGFRs, and PDGFRs for cancer therapy.[3][8]

-

Other Bioactive Molecules: It is also a precursor for developing potential anthelmintic and antifungal agents, where the unique electronic and steric profile contributes to the biological activity of the final compound.

Agrochemicals

The structural motifs present in this compound are also found in advanced agrochemicals. It can be used in the synthesis of novel pesticides and herbicides designed to have high efficacy and specific modes of action.

Safety, Handling, & Storage

Disclaimer: This information is synthesized from data on structurally similar halogenated anilines. A specific Safety Data Sheet (SDS) for this compound should always be consulted before handling.

Anilines, particularly halogenated ones, are generally considered hazardous and must be handled with appropriate precautions.[9][10]

-

Health Hazards:

-

Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][9]

-

Irritation: Causes skin and serious eye irritation.[10] May cause respiratory irritation.[6]

-

Long-term Effects: Potential for causing methemoglobinemia, where the blood's ability to carry oxygen is reduced.[10] Some anilines are suspected carcinogens or mutagens.[11]

-

-

Recommended Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[12]

-

Eye Protection: Safety goggles or a face shield must be worn.[12]

-

Lab Coat: A full-length lab coat should be worn to prevent skin contact.[12]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

-

Handling & Storage:

-

Handling: Avoid creating dust. Use only in a well-ventilated area, preferably a fume hood.[13] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

-

Conclusion & Future Outlook

This compound stands out as a sophisticated and highly valuable chemical intermediate. Its meticulously arranged functional groups provide chemists with a powerful tool for synthesizing complex molecular targets with finely tuned properties. Its primary role as a scaffold in the development of kinase inhibitors underscores its importance in the ongoing quest for more effective and selective cancer therapies. Future research will likely continue to exploit the unique reactivity and structural characteristics of this compound to create novel therapeutics, advanced agrochemicals, and potentially new functional materials.

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: aniline. Available at: [Link]

-

ResearchGate. (2007, August). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

-

Chemsrc. (2025, August 27). 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. Available at: [Link]

-

PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline. Available at: [Link]

-

PubMed. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Available at: [Link]

-

ResearchGate. (2006, August). Substituent effects on the physical properties and pKa of aniline. Available at: [Link]

-

New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available at: [Link]

-

ACS Publications. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Available at: [Link]

-

Global Safety Management, Inc. (2015, March 19). Aniline - Safety Data Sheet. Available at: [Link]

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

GOV.UK. (2022, August 10). Aniline: general information. Available at: [Link]

-

Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available at: [Link]

-

ResearchGate. (2020, September). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Available at: [Link]

-

Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Available at: [Link]

-

Wikipedia. Aniline. Available at: [Link]

- Google Patents. Preparation process of 2-chloro-6-fluoroaniline.

-

Princeton University. Aniline - Hazardous Material Use and Management. Available at: [Link]

-

PubMed Central. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Available at: [Link]

-

MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available at: [Link]

-

Knowledge UChicago. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni). Available at: [Link]

-

PubMed. (2019, January 14). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Available at: [Link]

-

MOLBASE Encyclopedia. 3-[chloro(difluoro)methoxy]aniline|39065-91-3. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 1017777-77-3 [smolecule.com]

- 6. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 7. 2-Fluoro-3-methoxyaniline | 801282-00-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. nj.gov [nj.gov]

- 10. gov.uk [gov.uk]

- 11. fishersci.com [fishersci.com]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. chemos.de [chemos.de]

Technical Profile: 6-Chloro-2-fluoro-3-methoxyaniline

CAS Registry Number: 1017777-77-3 Molecular Formula: C₇H₇ClFNO Molecular Weight: 175.59 g/mol [1][2]

Executive Summary

6-Chloro-2-fluoro-3-methoxyaniline (CFMA) is a highly specialized halogenated aniline derivative serving as a critical pharmacophore in modern medicinal chemistry.[1][2] Characterized by a dense functionalization pattern on the benzene ring, it functions as a "scaffold differentiator" in the synthesis of tyrosine kinase inhibitors (TKIs) and next-generation agrochemicals.[2]

The compound’s utility stems from its unique substitution pattern: the 2-fluoro group imparts metabolic stability by blocking oxidative metabolism, the 3-methoxy group acts as a hydrogen bond acceptor, and the 6-chloro substituent modulates lipophilicity and steric bulk, often filling hydrophobic pockets in target proteins (e.g., EGFR, KRAS).[2]

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and analytical validation protocols required for the research and development of CFMA-derived therapeutics.[2]

Physicochemical Metrics & Molecular Weight Analysis[1][2][3]

Precise molecular weight determination is fundamental for stoichiometry in synthesis and identification in mass spectrometry.[2]

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights.[2] For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical parameter.[2]

| Element | Symbol | Qty | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) | Monoisotopic Mass (Da) |

| Carbon | C | 7 | 12.011 | 84.077 | 12.00000 |

| Hydrogen | H | 7 | 1.008 | 7.056 | 1.00783 |

| Chlorine | Cl | 1 | 35.450 | 35.450 | 34.96885 |

| Fluorine | F | 1 | 18.998 | 18.998 | 18.99840 |

| Nitrogen | N | 1 | 14.007 | 14.007 | 14.00307 |

| Oxygen | O | 1 | 15.999 | 15.999 | 15.99491 |

| Totals | Average MW: 175.59 | Exact Mass: 175.0200 | [2][3][4] |

Isotopic Distribution (Critical for LC-MS)

Due to the presence of Chlorine, CFMA exhibits a characteristic isotopic signature.[2]

-

³⁵Cl (75.76%): The M+ peak appears at 175.02 Da .[2]

-

³⁷Cl (24.24%): The M+2 peak appears at 177.02 Da .[2]

-

Ratio: The mass spectrum will display a distinct 3:1 intensity ratio between the M and M+2 peaks.[2] This signature is the primary confirmation of successful chlorination during synthesis.[2]

Synthetic Methodologies & Workflow

The synthesis of this compound is non-trivial due to the directing effects of the existing substituents.[2] The amine (NH₂) and methoxy (OMe) groups are both activators, but they direct to different positions.[2]

Regioselectivity Challenges

-

NH₂ (Position 1): Strong ortho/para director.[2] Directs to C6 (ortho) and C4 (para).[2]

-

OMe (Position 3): Strong ortho/para director. Directs to C2 (blocked by F), C4 (ortho), and C6 (para).

-

F (Position 2): Weak deactivator.[2]

The Challenge: Both activators favor C4 and C6. However, the para-position relative to the strongest activator (NH₂) is typically favored, leading to the formation of the 4-chloro isomer as a major impurity.[2]

Optimized Synthetic Protocol (N-Chlorosuccinimide Route)

To favor the 6-chloro isomer or separate it effectively, the following protocol is recommended.

Step-by-Step Methodology:

-

Starting Material: Dissolve 2-Fluoro-3-methoxyaniline (1.0 eq) in Acetonitrile (ACN) or DMF.[2]

-

Temperature Control: Cool the solution to 0°C to suppress di-chlorination.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

-

Why NCS? NCS provides a controlled source of Cl⁺, avoiding the harsh oxidative conditions of Cl₂ gas.[2]

-

-

Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via HPLC.[2]

-

Workup: Quench with water, extract with Ethyl Acetate.

-

Purification (Critical): The crude mixture will likely contain the 4-chloro isomer.[2] Flash column chromatography (Hexane/EtOAc gradient) is required.[2][5] The 6-chloro isomer (target) is often less polar due to internal hydrogen bonding between the NH₂ and the ortho-Cl/F, leading to a higher R_f value than the 4-chloro isomer.[2]

Synthesis Workflow Diagram

Caption: Figure 1. Controlled chlorination workflow using NCS with chromatographic separation of regioisomers.

Analytical Validation (QC Protocols)

Trustworthiness in data generation requires self-validating analytical methods.[2]

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum provides definitive structural proof based on coupling constants.[2]

-

Solvent: DMSO-d₆ or CDCl₃.[2]

-

Key Signals:

-

δ ~3.8 ppm (s, 3H): Methoxy group (-OCH₃).[2]

-

δ ~5.0–6.0 ppm (br s, 2H): Amine (-NH₂).[2] Exchangeable with D₂O.

-

Aromatic Region: Two protons (H4 and H5).[2] They will appear as a pair of doublets (or doublet of doublets due to F-coupling).[2]

-

Diagnostic Logic: If the product is the 6-chloro isomer, H4 and H5 are adjacent (ortho-coupling, J ≈ 8–9 Hz).[2] If it were the 4-chloro isomer, the protons would be para (singlets) or meta (small coupling), but the substitution pattern makes H4/H5 adjacency the confirmation of the 6-chloro substitution.[2]

-

Mass Spectrometry Logic

Caption: Figure 2. LC-MS decision tree for confirming the presence of the chlorine substituent.

Applications in Drug Discovery[1][2][7][8]

This compound is not just a building block; it is a strategic scaffold modifier.[2]

Structure-Activity Relationship (SAR)[2]

-

Metabolic Stability: The 2-fluoro group blocks the metabolic "soft spot" on the aniline ring, preventing hydroxylation by Cytochrome P450 enzymes.[2]

-

Hydrophobic Filling: The 6-chloro group increases the logP (lipophilicity), improving membrane permeability.[2] In kinase binding pockets (e.g., EGFR), the chlorine atom often occupies a small hydrophobic sub-pocket, displacing water and increasing binding affinity via entropic gain.[2]

-

Electronic Modulation: The combination of electron-withdrawing (F, Cl) and electron-donating (OMe, NH₂) groups creates a unique "push-pull" electronic system, tuning the pKa of the aniline nitrogen.[2] This affects how the molecule participates in nucleophilic attacks during subsequent drug synthesis (e.g., forming urea or amide linkages).[2]

Safety & Handling

GHS Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.[2]

-

Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[2][4]

Handling Protocol: Always handle in a fume hood. Use nitrile gloves.[2] In case of spill, neutralize with sand/vermiculite; do not wash into drains as halogenated anilines are toxic to aquatic life.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1017777-77-3, this compound.[2] Retrieved from [Link][2]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.[2][6] Drug Hunter Flash Talk.[2][6] Retrieved from [Link]

-

Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups.[2] Royal Society of Chemistry.[2] (Contextual reference for Fluorine metabolic blocking).

Sources

- 1. Buy this compound | 1017777-77-3 [smolecule.com]

- 2. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

Technical Profile: 6-Chloro-2-fluoro-3-methoxyaniline

[1]

Nomenclature and Identification

This compound represents a highly functionalized aniline derivative, characterized by a specific substitution pattern that imparts unique electronic and steric properties useful in drug discovery (particularly kinase inhibitors) and agrochemistry.

IUPAC Nomenclature Analysis

The systematic naming follows the priority rules for benzene derivatives:

-

Principal Functional Group: The amino group (

) determines the parent structure as aniline (or benzenamine). The carbon bonded to the nitrogen is designated as position 1 . -

Numbering Direction: The ring is numbered to give the lowest possible set of locants to the substituents.

-

Path A (Clockwise): 1-Amino, 2-Fluoro, 3-Methoxy, 6-Chloro. Locant set: 2, 3, 6 .

-

Path B (Counter-Clockwise): 1-Amino, 2-Chloro, 5-Methoxy, 6-Fluoro. Locant set: 2, 5, 6 .

-

Decision: Set {2, 3, 6} is lower than {2, 5, 6} at the first point of difference (3 vs 5).

-

-

Alphabetical Order: Substituents are listed alphabetically: C hloro, F luoro, M ethoxy.

Preferred IUPAC Name (PIN): this compound

Chemical Identity Data

| Parameter | Value |

| CAS Registry Number | 1017777-77-3 |

| Molecular Formula | |

| Molecular Weight | 175.59 g/mol |

| SMILES | COc1c(F)c(N)c(Cl)cc1 |

| InChI Key | ABRCLZVZMHSIRQ-UHFFFAOYSA-N |

| MDL Number | MFCD09832271 |

Physicochemical Properties

The presence of three distinct substituents on the aniline ring creates a "push-pull" electronic system. The methoxy (

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| LogP (Octanol/Water) | ~1.9 - 2.1 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Significantly lower than unsubstituted aniline (4.6) due to the electron-withdrawing effect of ortho-F and ortho-Cl. |

| H-Bond Donors | 1 (Amino group) | Critical for binding site interactions (e.g., hinge region of kinases). |

| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor; Methoxy O is a moderate acceptor. |

| Polar Surface Area (PSA) | ~35 Ų | Indicates good membrane permeability. |

Synthetic Routes and Manufacturing

The synthesis of this compound is chemically challenging due to the need for precise regiocontrol . Direct halogenation of 2-fluoro-3-methoxyaniline typically favors the para position (C4) relative to the amino group. Accessing the C6 position (ortho to amine, para to methoxy) requires directing group strategies or separation of isomers.

Primary Synthetic Workflow

The following pathway illustrates a convergent strategy typically employed to secure the 2,3,6-substitution pattern.

Figure 1: Synthetic pathway highlighting the protection-chlorination-deprotection strategy to modulate regioselectivity.

Mechanistic Insight: Regioselectivity

-

Direct Chlorination: Treating the starting aniline directly with N-chlorosuccinimide (NCS) predominantly yields the 4-chloro isomer due to the strong para-directing effect of the free amine and the steric accessibility of the C4 position.

-

Steric Modulation: By converting the amine to an acetamide (acetylation), the steric bulk at C1 increases. While the amide is still ortho/para directing, the bulky group can hinder the C2 and C6 positions. However, since C2 is already occupied by Fluorine, the competition is between C4 and C6.

-

Electronic Effects: The methoxy group at C3 directs ortho (C2, C4) and para (C6). Since C2 is blocked, the methoxy group reinforces chlorination at C4 and C6 .

-

Optimization: To favor C6 (the target), reactions are often run at lower temperatures or in specific solvents (e.g., ionic liquids or highly polar solvents) that stabilize the transition state leading to the ortho-chloro product, though the 4-chloro isomer remains a major byproduct requiring chromatographic separation.

Analytical Characterization

Verification of the correct isomer (6-chloro vs. 4-chloro) is critical. NMR spectroscopy provides definitive structural proof.

Predicted NMR Data (in )

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| Ar-H (C4) | 6.80 - 6.90 ppm | Doublet of Doublets (dd) | Ortho to H5; Meta to F. | |

| Ar-H (C5) | 7.05 - 7.15 ppm | Doublet of Doublets (dd) | Ortho to H4; Para to F. | |

| -NH2 | 3.80 - 4.20 ppm | Broad Singlet (br s) | - | Exchangeable with |

| -OCH3 | 3.85 - 3.90 ppm | Singlet (s) | - | Characteristic methoxy peak. |

Distinguishing Feature: The coupling pattern of the aromatic protons is key. In the 6-chloro isomer (target), protons are at C4 and C5 (ortho coupling,

Applications in Drug Development

This molecule serves as a high-value scaffold in medicinal chemistry, particularly for:

-

Kinase Inhibitors: The polysubstituted aniline motif is a frequent pharmacophore in ATP-competitive kinase inhibitors. The fluorine and chlorine atoms provide metabolic stability (blocking P450 oxidation sites) and modulate the pKa of the amine for optimal binding in the hinge region.

-

Agrochemicals: Used as an intermediate in the synthesis of novel benzoylurea insecticides and fungicides where halogenation improves lipophilicity and cuticular penetration in pests.

-

Fragment-Based Drug Design (FBDD): Its low molecular weight (<200 Da) and specific vector orientation of H-bond donors/acceptors make it an ideal fragment for screening libraries.

Safety and Handling (MSDS Highlights)

-

GHS Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3.

-

Signal Word: DANGER

-

Hazard Statements:

-

Handling Protocol: Must be handled in a fume hood with nitrile gloves and safety glasses. Avoid dust formation. In case of contact, wash immediately with polyethylene glycol 400 or water.

References

-

Smolecule . (2023).[2] this compound Product Profile and Synthesis. Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 18444743, 2-Chloro-6-fluoro-3,5-dimethoxyaniline (Analogous Structure Analysis). Retrieved from

-

Sigma-Aldrich . (2025).[1] Product Specification: 3-Fluoro-2-methoxyaniline (Precursor Data). Retrieved from

-

Beilstein Journal of Organic Chemistry . (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions. Retrieved from

-

BLD Pharm . (2025). Safety Data Sheet: this compound. Retrieved from

Spectroscopic Characterization and Technical Profile: 6-Chloro-2-fluoro-3-methoxyaniline

Executive Summary & Compound Identity

6-Chloro-2-fluoro-3-methoxyaniline (CAS: 1017777-77-3) is a highly functionalized aniline derivative serving as a critical scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its unique substitution pattern—combining electron-withdrawing halogens (F, Cl) with an electron-donating methoxy group—creates a distinct electronic environment that influences both its chemical reactivity and its binding affinity in protein-ligand interactions.

This guide provides a comprehensive analysis of its spectroscopic data, synthesis logic, and handling protocols, designed to support researchers in verifying compound identity and purity.

Physicochemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1017777-77-3 |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Melting Point | 40–43 °C |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate |

| Acidity (pKa) | ~2.5–3.0 (Predicted; reduced basicity due to ortho-F/Cl) |

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The preparation typically follows a regioselective halogenation pathway.

Synthetic Pathway (Regioselectivity)

The synthesis often begins with 2-fluoro-3-methoxyaniline . Direct chlorination requires careful control to target the C6 position.

-

Directing Effects:

-

-NH₂ (C1): Strong activator, directs ortho (C2, C6) and para (C4).

-

-OMe (C3): Moderate activator, directs ortho (C2, C4) and para (C6).

-

-F (C2): Weak deactivator, directs ortho/para.

-

-

Regiochemical Outcome: The C6 position is ortho to the amino group and para to the methoxy group. This synergistic activation makes C6 the most nucleophilic site, allowing for selective chlorination using N-Chlorosuccinimide (NCS).

Figure 1: Synthetic workflow for the regioselective chlorination of the aniline precursor.

Spectroscopic Characterization

This section details the expected spectral signatures.[1][2][3] Due to the fluorine atom (

Nuclear Magnetic Resonance ( NMR)

The presence of Fluorine at C2 splits the signals of nearby protons.

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz

| Shift ( | Multiplicity | Integral | Assignment | Coupling Analysis ( |

| 6.85 – 6.95 | dd | 1H | Ar-H5 | Ortho coupling to H4 ( |

| 6.30 – 6.45 | dd | 1H | Ar-H4 | Ortho coupling to H5 ( |

| 5.10 – 5.30 | br s | 2H | -NH₂ | Broad singlet. Shift is concentration/solvent dependent.[2] Exchangeable with D₂O. |

| 3.75 – 3.85 | s | 3H | -OCH₃ | Singlet. May show very small broadening due to long-range F coupling ( |

Note: The chemical shifts of H4 and H5 are distinct. H5 is deshielded by the adjacent Chlorine (C6) and the ortho-effect of the amine. H4 is shielded by the ortho-Methoxy group.

Carbon-13 NMR ( NMR)

The

| Shift ( | Splitting | Assignment | Structural Context | |

| 145.0 – 148.0 | Doublet | C2-F | Direct C-F bond. Large coupling constant. | |

| 142.0 – 144.0 | Doublet | C3-OMe | Ortho to Fluorine. | |

| 132.0 – 135.0 | Doublet | C1-NH₂ | Ortho to Fluorine. | |

| 115.0 – 118.0 | Doublet | C6-Cl | Meta to Fluorine. | |

| 105.0 – 108.0 | Singlet/d | C5-H | Para to Fluorine. | |

| 100.0 – 103.0 | Doublet | C4-H | Meta to Fluorine. | |

| 56.0 – 57.0 | Singlet | - | -OCH₃ | Methoxy carbon. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Ion (

):-

m/z 176.0 : Corresponding to

isotope (100% relative abundance). -

m/z 178.0 : Corresponding to

isotope (~33% relative abundance).

-

-

Pattern Recognition: The characteristic 3:1 ratio between the M and M+2 peaks confirms the presence of a single chlorine atom.

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Functional Group |

| 3450, 3360 | Primary amine (asymmetric & symmetric stretch). | |

| 2850 – 2950 | Alkyl C-H stretch (Methoxy group). | |

| 1620 | Amine scissoring (bending). | |

| 1480 – 1500 | Aromatic ring breathing. | |

| 1200 – 1250 | Aryl-Fluorine stretch (Strong band). | |

| 1050 – 1150 | Aryl-Alkyl ether stretch. | |

| 750 – 800 | Aryl-Chlorine stretch. |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening:

-

Mass: Weigh 5–10 mg of this compound.

-

Solvent: Add 0.6 mL of DMSO-d₆ (preferred for solubility and separating NH₂ peaks) or CDCl₃.

-

Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube.

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) at 0.00 ppm for internal referencing.

HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Amine absorption).

-

Retention Time: Expect elution around 5.5–6.5 min depending on flow rate (1.0 mL/min).

Safety & Handling (SDS Summary)

Signal Word: DANGER GHS Classifications: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3.[4]

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[4]

-

H315/H319: Causes skin and serious eye irritation.[4]

Protocol:

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill Response: Do not sweep dry dust. Dampen with water to prevent airborne dust, then absorb with inert material.

Figure 2: Safety decision tree for handling halogenated anilines.

References

-

PubChem. (2025).[5][6] 3-Chloro-4-fluoroaniline (Spectroscopic Comparison). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Selenate-An internal chemical shift standard for aqueous 77 Se NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1017777-77-3 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation & NMR Profiling: 6-Chloro-2-fluoro-3-methoxyaniline

[1]

Executive Summary: The "Spy" Nucleus Strategy

Target Analyte: 6-Chloro-2-fluoro-3-methoxyaniline Molecular Formula: C₇H₇ClFNO Context: This molecule represents a highly functionalized "scaffold" intermediate, typical in the synthesis of EGFR kinase inhibitors (e.g., Gefitinib analogs).

For researchers, the challenge in characterizing this molecule is not merely assigning peaks, but resolving the complex spin-spin interactions introduced by the fluorine atom (

The Core Directive: Do not treat

Theoretical Framework: The Battle of Substituents

To interpret the spectrum accurately, we must first model the electronic environment. The benzene ring is subjected to three competing effects:

-

3-Methoxy (-OCH₃): Strong

-donor (Shielding). Pushes electron density primarily to positions 2, 4, and 6. -

6-Chloro (-Cl): Inductive withdrawer (Deshielding). Deactivates position 5.

-

2-Fluoro (-F): The "Wildcard". Inductively withdrawing but mesomerically donating. Crucially, it is a spin-active nucleus (

) with 100% natural abundance.[2]

The Coupling Logic ( -Values)

The definitive feature of this spectrum is the splitting of the aromatic protons (H4 and H5).

-

H4 (Proton at Pos 4): Ortho to -OCH₃, Meta to -F.

-

H5 (Proton at Pos 5): Ortho to -Cl, Para to -F.

We expect an ABX System (where A/B are H4/H5 and X is F).

-

Ortho Coupling (

): ~8.5 – 9.0 Hz (Standard aromatic). -

Meta Fluorine Coupling (

): ~5.0 – 7.0 Hz (Distinctive). -

Para Fluorine Coupling (

): ~0 – 2.0 Hz (Often unresolved broadening).

Experimental Protocol: Self-Validating Workflow

The following protocol ensures spectral clarity and prevents solvent-induced shifts (particularly of the labile amine protons).

Sample Preparation

Solvent Choice: DMSO-d₆ is mandatory.

-

Why? Chloroform-d (

) often causes the amine (-NH₂) protons to broaden or exchange with trace water, making integration unreliable. DMSO-d₆ forms strong hydrogen bonds with the -NH₂, sharpening the peak and shifting it downfield (distinct from aromatics).

Concentration: 10-15 mg in 0.6 mL solvent.

-

Caution: Over-concentration can lead to viscosity broadening.

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

-

Relaxation Delay (D1): Set to 5.0 seconds .

-

Reasoning: The protons ortho to fluorine often have longer

relaxation times. A short D1 will suppress their integration, leading to false stoichiometry.

-

-

Spectral Width: -2 to 14 ppm (Capture exchangeables).

-

Scans (NS): 16 or 32 (Sufficient for >10mg).

The "Spy" Workflow Visualization

The following diagram outlines the logical flow for confirming the structure using the Fluorine-First approach.

Caption: Dual-channel acquisition strategy. Running

Spectral Analysis & Data Presentation

The Predicted Spectrum (DMSO-d₆)

Based on substituent additivity rules and analogous fluoroaniline data [1][2], the following chemical shifts and coupling patterns are the standard for this scaffold.

| Signal | Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| A | -NH₂ | 5.20 – 5.50 | Broad Singlet | 2H | N/A | Labile; shifts with conc./temp.[3] |

| B | -OCH₃ | 3.75 – 3.85 | Singlet (d) | 3H | May show tiny splitting by F. | |

| C | H-4 | 6.45 – 6.60 | dd | 1H | Shielded by OMe; Meta-F coupling.[3] | |

| D | H-5 | 6.90 – 7.10 | d (or dd) | 1H | Deshielded by Cl; Para-F coupling.[3] |

Detailed Coupling Analysis (The Fingerprint)

The distinction between H4 and H5 is the critical quality control step. You cannot rely solely on chemical shift; you must measure the splitting width.

-

H4 (The "Wide" Multiplet): This signal appears as a doublet of doublets (dd) .

-

The large split is the ortho-proton neighbor (

Hz). -

The medium split is the meta-fluorine (

Hz). -

Visual Appearance: Four distinct lines (or a "pseudo-triplet" if

, though unlikely here).

-

-

H5 (The "Narrow" Multiplet): This signal appears as a doublet (d) with broadening.

-

The large split is the ortho-proton neighbor (

Hz). -

The para-fluorine coupling (

) is often too small (< 2 Hz) to resolve fully on a 300/400 MHz instrument, resulting in "fat" peaks rather than a clean doublet of doublets.

-

Signal Pathway Diagram

This diagram visualizes the scalar coupling network that creates the multiplet patterns.

Caption: Scalar coupling network showing the origin of the 'dd' vs 'd' splitting patterns.

Troubleshooting & Anomalies

The "Roof Effect"

Because H4 and H5 are ortho to each other and may have similar chemical shifts (depending on the exact shielding of the OMe vs Cl), the doublet signals may "lean" toward each other. This is the Roof Effect (second-order perturbation).

-

Solution: Do not calculate the chemical shift from the highest point of the peak. Calculate it from the geometric center of the multiplet.

Missing Amine Peak

If the broad singlet at ~5.2 ppm is missing:

-

Water Exchange: The solvent might be "wet" (containing

). The NH₂ protons are exchanging with water, merging into a single broad peak at the water position (~3.3 ppm in DMSO). -

Acidic Impurities: If the sample was isolated as an HCl salt, the protons will shift to ~9-10 ppm (NH₃⁺) and appear extremely broad.

-

Fix: Add a drop of

(shake and rerun). If the NH₂ peak disappears and the HDO peak grows, the assignment is confirmed.

-

References

-

Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for coupling constant verification).

-

Google Patents. (2013). Preparation method of mono-substituted para-chloroaniline (CN102993023A). (Describes chlorination patterns of methoxy-anilines). Link

-

Dolbier, W. R. (2009).[5] Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (Source for F-H coupling ranges).

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]

Advanced Mass Spectrometry Profiling of 6-Chloro-2-fluoro-3-methoxyaniline: A Method Development Guide

Topic: Mass Spectrometry of 6-Chloro-2-fluoro-3-methoxyaniline Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

This guide provides a technical framework for the mass spectrometric characterization of This compound (CAS 1017777-77-3). This compound represents a specific challenge in analytical chemistry due to its sterically crowded amine functionality , flanked by halogen atoms at the 2- (Fluorine) and 6- (Chlorine) positions.

This distinct substitution pattern ("Ortho Effect") significantly alters proton affinity in Electrospray Ionization (ESI) and dictates specific fragmentation pathways in Electron Ionization (EI). This document moves beyond basic spectral listing to explain the mechanistic causality required for robust method development in drug discovery and impurity profiling.

Part 1: Physiochemical Properties & MS Prediction

To develop a valid MS method, we must first understand the molecule's behavior in the gas phase. The combination of a basic amine, an electron-withdrawing fluorine, and a mesomerically donating methoxy group creates a unique electronic signature.

Molecular Specifications

| Property | Value | MS Relevance |

| Formula | C₇H₇ClFNO | Nitrogen Rule applies (Odd Mass = Odd Nitrogen count). |

| Monoisotopic Mass | 175.0200 (³⁵Cl) | Base peak for extraction in High-Res MS (HRMS). |

| Isotopic Pattern | M (100%) / M+2 (32.0%) | Distinct Chlorine signature (3:1 ratio). Essential for confirming halogenation. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 (Predicted) | Critical: The 2-F and 6-Cl atoms withdraw electron density and sterically hinder the amine, making it less basic than aniline. |

| LogP | ~2.1 | Suitable for Reverse Phase LC (C18). |

The "Shielded Amine" Challenge

In standard aniline derivatives, the amine is easily protonated (

-

Impact on ESI: Ionization efficiency may be suppressed compared to unhindered isomers (e.g., 3-chloro-4-fluoroaniline).

-

Impact on Derivatization: Standard acylation reagents (e.g., acetic anhydride) may react slowly due to steric blockage.

Part 2: Fragmentation Mechanics (EI & CID)

Understanding the fragmentation is essential for structural confirmation, particularly to distinguish this isomer from regioisomers where the halogens might be in less crowded positions.

Primary Fragmentation Pathways (EI Source, 70eV)

The fragmentation is driven by the stability of the aromatic ring and the lability of the methoxy group.

-

Molecular Ion (

): Intense peaks at m/z 175 and 177 .[1] -

Loss of Methyl Radical (

): The methoxy group is the primary fragmentation point. -

Loss of Carbon Monoxide (

): Following methyl loss, the ring contracts or expels CO.- .

-

Loss of Chlorine (

):- .

-

Diagnostic: Loss of the M+2 isotope pattern confirms the fragment has lost the chlorine atom.

-

Loss of Amino Group (

):- . Less common but observed in high-energy collisions.

Visualization of Fragmentation Logic

The following diagram illustrates the causal pathways for structural elucidation.

Caption: Predicted Electron Ionization (EI) fragmentation tree highlighting the primary loss of the methoxy-methyl group followed by CO expulsion.

Part 3: Impurity Profiling & Quality Control

In the synthesis of this intermediate (typically via chlorination of 2-fluoro-3-methoxyaniline), specific impurities are expected. MS is the primary tool for detection.

| Impurity Type | Structure Description | MS Signature (ESI+) | Origin |

| Des-Chloro (Precursor) | 2-Fluoro-3-methoxyaniline | m/z 142 ( | Incomplete reaction. Lacks Cl isotope pattern. |

| Over-Chlorinated | Dichloro-fluoro-methoxyaniline | m/z 209 ( | Over-reaction. Isotope pattern changes to 9:6:1 (Cl2). |

| Regioisomer | 4-Chloro-2-fluoro-3-methoxyaniline | m/z 176 ( | Identical mass. Different Retention Time. Requires chromatography to separate. |

| Demethylated | 6-Chloro-2-fluoro-3-hydroxyaniline | m/z 162 ( | Hydrolysis of methoxy group (acidic conditions). |

Part 4: Experimental Protocols

LC-MS Method (Trace Analysis)

For drug development contexts (e.g., genotoxic impurity screening), high sensitivity is required.

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

-

Source: Electrospray Ionization (ESI) - Positive Mode.

-

Note: If sensitivity is low due to the "Shielded Amine," switch to APCI (Atmospheric Pressure Chemical Ionization) , which relies less on solution-phase protonation mechanics.

-

-

Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm particle size.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Proton source is vital).

-

B: Acetonitrile (MeOH can cause peak tailing with anilines).

-

Gradient Table:

| Time (min) | % B | Flow (mL/min) | Rationale |

|---|---|---|---|

| 0.0 | 5 | 0.4 | Initial trapping of polar amine. |

| 1.0 | 5 | 0.4 | Isocratic hold. |

| 6.0 | 95 | 0.4 | Ramp to elute hydrophobic halo-aniline. |

| 8.0 | 95 | 0.4 | Wash lipophilic impurities. |

| 8.1 | 5 | 0.4 | Re-equilibration. |

GC-MS Method (Raw Material ID)

For bulk purity assessment, GC-MS is superior due to higher chromatographic resolution of isomers.

-

Inlet: Split (20:1), 250°C.

-

Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane).

-

Oven: 50°C (1 min)

20°C/min -

Detection: EI Scan (50-300 amu).

-

Derivatization (Optional but Recommended):

-

Due to the steric hindrance at the amine, standard silylation (BSTFA) may be incomplete.

-

Protocol: Use TFAA (Trifluoroacetic Anhydride) . Incubate at 60°C for 30 mins.

-

Target Ion:

. The trifluoroacetyl group adds mass and improves volatility.

-

Part 5: Method Decision Workflow

The following logic gate ensures the correct technique is applied based on the analytical goal.

Caption: Decision matrix for selecting ionization modes. Note the branch for APCI if the ortho-fluorine inhibits ESI protonation.

References

-

BenchChem. (2025).[4] Fragmentation patterns of halogenated benzaldehydes and anilines. Retrieved from

-

Sigma-Aldrich. (n.d.).[5] 3-Chloro-2-fluoroaniline Product Specification & MS Data. Retrieved from

-

National Institutes of Health (NIH). (2021). PubChem Compound Summary for 2-Chloro-6-fluoro-3,5-dimethoxyaniline (Analogous Fragmentation). Retrieved from

-

ResearchGate. (2023). ESI response of aniline derivatives in presence of pH-modifying electrolytes. Retrieved from [6][7]

-

Smolecule. (2023).[1] Synthesis and Properties of this compound. Retrieved from

Sources

- 1. Buy this compound | 1017777-77-3 [smolecule.com]

- 2. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-氟-2-甲氧苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of 6-Chloro-2-fluoro-3-methoxyaniline

Executive Summary

6-Chloro-2-fluoro-3-methoxyaniline (CAS 1523406-39-4) is a critical pharmacophore and building block, most notably serving as the aniline fragment in the synthesis of Adagrasib (MRTX849) , a covalent KRAS G12C inhibitor.[1][2] The synthesis of this intermediate presents a classic regioselectivity challenge: introducing a chlorine atom at the C6 position of the electron-rich aniline ring while avoiding the sterically and electronically favorable C4 position.[1][2]

This Application Note details two distinct synthetic protocols to achieve high regiocontrol:

-

The Classical Blocking Strategy: Uses a sulfonic acid group to block the para-position (C4), forcing chlorination to the desired ortho-position (C6).[1][2]

-

The Directed Ortho-Metalation (DoM) Strategy: Utilizes organolithium chemistry for precise C6 functionalization, recommended for high-value, small-scale GMP batches.[1][2]

Retrosynthetic Analysis & Strategy

The structural challenge lies in the 1,2,3,6-substitution pattern.[1][2] In 2-fluoro-3-methoxyaniline, the amino group (

-

Electronic Bias: The C4 position is para to the strong

donor and ortho to the -

The Goal: We must invert this natural selectivity to chlorinate C6.[1][2]

Figure 1: Retrosynthetic disconnection showing the two primary routes to overcome C4-selectivity bias.[1][2]

Route A: The Sulfonic Acid Blocking Protocol (Scalable)[1][2]

This route is preferred for kilogram-scale synthesis where organolithium reagents are hazardous or cost-prohibitive.[1][2] It relies on the reversibility of sulfonation.[1][2]

Reagents & Materials

| Component | Role | CAS Number | Purity Grade |

| 2-Fluoro-3-methoxyaniline | Starting Material | 801282-00-8 | >98% |

| Sulfuric Acid ( | Blocking Agent | 7664-93-9 | 98% Conc.[1][2] |

| Acetic Anhydride ( | Amine Protection | 108-24-7 | ACS Reagent |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | 128-09-6 | 98% |

| Hydrochloric Acid (HCl) | Deprotection | 7647-01-0 | 6M |

Step-by-Step Protocol

Step 1: Regioselective Sulfonation (Blocking C4) [1][2]

-

Charge a glass-lined reactor with 2-Fluoro-3-methoxyaniline (1.0 eq).

-

Slowly add concentrated

(5.0 eq) at 0°C to control exotherm. -

Heat the mixture to 100°C for 2–4 hours.

-

Cool to room temperature and pour onto ice. Collect the precipitate (4-amino-3-fluoro-2-methoxybenzenesulfonic acid).[1][2]

Step 2: Protection & Chlorination [1][2]

-

Suspend the sulfonic acid intermediate in acetic acid.[1][2]

-

Add Acetic Anhydride (1.2 eq) and stir at 50°C until homogeneous (formation of acetanilide).

-

Cool to 20°C. Add NCS (1.1 eq) portion-wise over 1 hour.

Step 3: Global Deprotection (Desulfonation) [1][2]

-

Add dilute

(20% aq) or HCl to the reaction mixture. -

Heat to reflux (~100-110°C ) with steam distillation.

-

Neutralize with NaOH to pH 8–9 and extract with Ethyl Acetate.

Route B: Directed Ortho-Metalation (High Precision)[1][2]

This route utilizes the coordination ability of a Boc-protecting group to direct a lithium base specifically to the C6 position.[1][2] This is the "modern" medicinal chemistry approach.[1][2]

Reagents & Materials

| Component | Role | CAS Number |

| Di-tert-butyl dicarbonate ( | Protecting Group | 24424-99-5 |

| n-Butyllithium (n-BuLi) | Lithiating Agent | 109-72-8 |

| Hexachloroethane ( | Chlorine Source | 67-72-1 |

Step-by-Step Protocol

Step 1: Boc-Protection [1][2]

-

Dissolve 2-Fluoro-3-methoxyaniline in THF.

-

Add

(1.1 eq) and catalytic DMAP.[1][2] Reflux for 2 hours. -

Workup: Wash with 1M HCl, dry, and concentrate.[1][2] Yields tert-butyl (2-fluoro-3-methoxyphenyl)carbamate.[1][2]

Step 2: Lithiation & Chlorination [1][2]

-

Dissolve the Boc-aniline in anhydrous THF under Argon/Nitrogen.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Stir for 1 hour at -78°C.

-

Add a solution of Hexachloroethane (1.2 eq) in THF.

-

Allow to warm to room temperature slowly.

Step 3: Deprotection [1][2]

-

Treat the crude intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane at room temperature for 2 hours.

-

Neutralize with saturated

.[1][2] -

Purify via silica gel chromatography (Hexanes/EtOAc).

Process Comparison & Decision Matrix

Figure 2: Decision matrix for selecting the synthesis route based on scale and resources.

| Parameter | Route A (Blocking) | Route B (DoM) |

| Regioselectivity | Good (>90%) | Excellent (>98%) |

| Reagent Cost | Low (H2SO4, NCS) | High (n-BuLi, C2Cl6) |

| Safety Profile | Corrosive acids, Exotherms | Pyrophoric reagents, Cryogenic |

| Purification | Crystallization | Chromatography likely needed |

| Suitability | Manufacturing / Scale-up | Drug Discovery / MedChem |

Analytical Validation

To verify the correct isomer (6-chloro vs. 4-chloro), analyze the 1H NMR coupling constants .

-

Target (this compound):

-

Impurity (4-Chloro-2-fluoro-3-methoxyaniline):

-

Similar ortho-coupling, but chemical shifts will differ significantly due to proximity to the amine.[1][2]

-

Definitive Check:13C NMR or NOESY .[1][2] In the target, the NH2 protons should show an NOE correlation with the Phenyl-H at C5? No, NH2 is at C1, H is at C5.[1][2] NH2 is adjacent to F(2) and Cl(6).[1][2] No NOE between NH2 and aromatic protons indicates the 2,6-disubstitution pattern.[1][2]

References

-

Preparation of Adagrasib (MRTX849): Fell, J. B., et al. "Identification of the KRASG12C Inhibitor MRTX849."[1][2] Journal of Medicinal Chemistry, 2020, 63(13), 6679–6693.[1][2] Link[1][2]

-

Sulfonation Blocking Strategy: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1][2] Oxford University Press, 2012.[1][2] (Chapter 22: Electrophilic Aromatic Substitution).

-

Directed Ortho Metalation: Snieckus, V. "Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.[1][2] Link[1][2]

-

Starting Material Source: Sigma-Aldrich Product Specification, "2-Fluoro-3-methoxyaniline," CAS 801282-00-8.[1][2] Link

-

Patent Reference: "Process for the preparation of KRAS G12C inhibitors." WO 2019/156968.[1][2] (Describes the use of this compound analogs). Link

Sources

- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. aablocks.com [aablocks.com]

- 3. ottokemi.com [ottokemi.com]

- 4. Buy this compound | 1017777-77-3 [smolecule.com]

- 5. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents [patents.google.com]

Application Note: 6-Chloro-2-fluoro-3-methoxyaniline as a Strategic Scaffold in Medicinal Chemistry

[1]

Part 1: Executive Summary & Strategic Value

6-Chloro-2-fluoro-3-methoxyaniline (CFMA) is a highly specialized, poly-functionalized aniline intermediate.[1] Unlike mono-substituted anilines, CFMA offers a unique "dense" substitution pattern (1,2,3,6-substitution) that serves two critical roles in modern drug discovery:

-

Conformational Locking: The interplay between the C2-Fluorine, C3-Methoxy, and C6-Chlorine atoms creates a sterically congested environment that restricts the rotation of the aniline nitrogen. This is pivotal for freezing bioactive conformations in kinase inhibitors, particularly for targets like PKMYT1 and EGFR .

-

Orthogonal Reactivity: The molecule presents three distinct "handles" for diversification:

-

C1-Amine: Nucleophilic attachment point (Amide coupling, Buchwald-Hartwig).

-

C6-Chlorine: A latent electrophile for late-stage modification (Suzuki-Miyaura, Catellani reactions) or a steric blocker to prevent metabolic attack.

-

C2-Fluorine/C3-Methoxy: Electronic modulators that fine-tune the pKa of the aniline and lipophilicity (LogD).

-

Key Physical Properties

| Property | Value | Relevance |

| CAS Number | 1017777-77-3 | Unique identifier for procurement.[1] |

| Molecular Weight | 175.59 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Design). |

| Appearance | Off-white to pale brown solid | Oxidation sensitive; store under inert atmosphere. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 (Est.) | Reduced basicity due to F/Cl electron withdrawal; requires strong bases for deprotonation. |

Part 2: Synthesis Protocol – Solving the Regioselectivity Challenge

The Problem: Direct Chlorination Fails

Direct chlorination of the precursor 2-fluoro-3-methoxyaniline using standard electrophilic reagents (NCS,

Target: 6-Chloro isomer (Ortho to amine). Major Impurity: 4-Chloro isomer.[2]

The Solution: Directed Ortho-Lithiation (DoM)

To exclusively access the 6-chloro isomer, we recommend a Directed Ortho-Metalation (DoM) strategy protected by a Boc group. This method utilizes the coordination of the Boc carbonyl to direct lithiation specifically to the C6 position.

Validated Synthetic Workflow

Figure 1: Regioselective synthesis route avoiding the formation of the 4-chloro isomer.

Detailed Protocol

Step 1: Boc-Protection

-

Dissolve 2-fluoro-3-methoxyaniline (1.0 eq) in anhydrous THF.

-

Add

(1.1 eq) and catalytic DMAP (0.05 eq). -

Reflux for 4 hours until TLC confirms consumption of starting material.

-

Concentrate and pass through a short silica plug.

Step 2 & 3: Lithiation-Chlorination (The Critical Step) Note: Perform in flame-dried glassware under Argon.

-

Dissolve N-Boc-2-fluoro-3-methoxyaniline in dry THF and cool to -78°C .

-

Add t-BuLi (2.2 eq, 1.7M in pentane) dropwise over 20 mins.

-

Stir at -78°C for 1 hour.

-

Add a solution of Hexachloroethane (

) (1.2 eq) in THF dropwise. -

Allow to warm to room temperature over 2 hours.

-

Quench with saturated

. Extract with EtOAc.[8]

Step 4: Deprotection

-

Dissolve the crude intermediate in DCM/TFA (4:1).

-

Stir at room temperature for 2 hours.

-

Neutralize carefully with

(gas evolution!). -

Purify via column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 65-75% overall.

Purity Check:

Part 3: Applications in Drug Discovery

PKMYT1 Inhibitor Synthesis

Recent patent literature (e.g., WO2024184550 ) highlights CFMA as a key building block for PKMYT1 inhibitors . PKMYT1 is a kinase that regulates the G2/M checkpoint; its inhibition is synthetic lethal in CCNE1-amplified tumors.

Protocol: Amide Coupling to Heterocyclic Cores CFMA is typically coupled to a heteroaryl carboxylic acid (e.g., a substituted pyrimidine or pyridine).

-

Activation: Treat the carboxylic acid partner (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir for 10 mins.

-

Addition: Add this compound (1.1 eq).

-

Note: The aniline is electronically deactivated by the F and Cl groups.[1] Heating to 50-60°C may be required for complete conversion.

-

-

Workup: Dilute with water, filter the precipitate.

Palladium-Catalyzed Catellani Reactions

The C6-Chlorine and ortho-unsubstituted positions make CFMA an excellent substrate for Catellani-type reactions . This allows for the rapid construction of highly substituted scaffolds by functionalizing the meta position (relative to the amine) via a Palladium/Norbornene cooperative cycle.

Note: In Catellani reactions, this aniline is typically the nucleophile terminating the cycle, or if converted to an aryl halide, the substrate itself.

Part 4: Safety & Handling (SDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep in a tightly closed container at 2-8°C under Argon. The amine is prone to oxidation (darkening) upon air exposure.

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and chloroformates.

References

-

Repare Therapeutics Inc. (2024).[9] Biarylamide derivatives and their use as PKMYT1 inhibitors. WO Patent WO2024184550A1. Retrieved from

-

AA Blocks. (2019).[5] Palladium(II)-Initiated Catellani-Type Reactions. Retrieved from [Link]

-

Tang, S., et al. (2012). Regioselective chlorination of anilines. Beilstein Journal of Organic Chemistry, 8, 744–748.[2] Retrieved from [Link][2]

Sources

- 1. Buy this compound | 1017777-77-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102173995B - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 4. aablocks.com [aablocks.com]

- 5. aablocks.com [aablocks.com]

- 6. 3-CHLORO-2-FLUOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 7. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 8. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 6-Chloro-2-fluoro-3-methoxyaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Value Proposition of a Polysubstituted Aniline Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated and methoxy-substituted aromatic scaffolds is a cornerstone of rational drug design. The compound 6-Chloro-2-fluoro-3-methoxyaniline emerges as a highly valuable and versatile building block, offering medicinal chemists a unique combination of steric and electronic properties. The presence of chloro, fluoro, and methoxy groups on the aniline ring provides a nuanced platform for modulating pharmacokinetic and pharmacodynamic profiles of target molecules.[1] The electron-withdrawing nature of the halogens can influence pKa, lipophilicity, and metabolic stability, while the methoxy group can participate in key hydrogen bonding interactions within protein active sites.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of potent kinase inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and successful implementation in synthetic workflows.

| Property | Value |

| CAS Number | 1017777-77-3 |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate. |

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS).

Application Showcase: Synthesis of a Structurally Analogous Epidermal Growth Factor Receptor (EGFR) Inhibitor

The anilino-pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. A prime example is Osimertinib, a third-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2] The synthesis of Osimertinib and its analogs often employs substituted anilines. Here, we present a detailed, multi-step protocol for the synthesis of a novel pyrimidine-based kinase inhibitor, structurally analogous to Osimertinib, utilizing this compound as a key starting material. This synthetic workflow highlights the chemical reactivity of the aniline and its utility in constructing complex, biologically active molecules.

Synthetic Workflow Overview

Caption: Synthetic workflow for the preparation of an Osimertinib analog.

Detailed Experimental Protocols

Step 1: Nitration of this compound

Causality: The introduction of a nitro group is a critical step to enable subsequent nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group activates the aromatic ring for substitution reactions. The position of nitration is directed by the existing substituents.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-